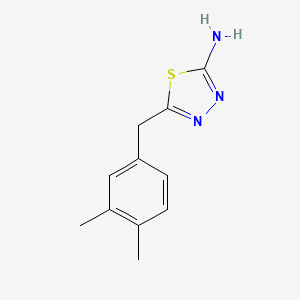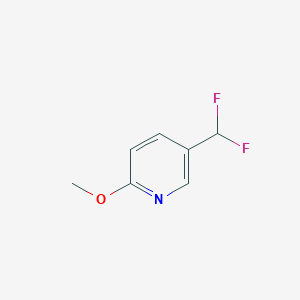
2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its three aromatic rings attached to the triazine core, making it a highly conjugated system. It is of interest in various fields of research due to its unique structural and chemical properties.
Méthodes De Préparation
The synthesis of 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-biphenylamine, 4-bromobenzonitrile, and benzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired triazine compound. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic compounds and biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic rings allow for π-π interactions with other aromatic systems, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine include other triazine derivatives such as:
2,4,6-Triphenyl-1,3,5-triazine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(3-Biphenylyl)-4,6-diphenyl-1,3,5-triazine: Similar structure but without the bromophenyl group, affecting its chemical reactivity and applications.
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: Contains the bromophenyl group but lacks the biphenyl group, altering its electronic properties.
The uniqueness of this compound lies in its combination of three different aromatic systems, which provides a distinct set of chemical and physical properties.
Propriétés
Formule moléculaire |
C27H18BrN3 |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-4-phenyl-6-(3-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H18BrN3/c28-24-16-14-21(15-17-24)26-29-25(20-10-5-2-6-11-20)30-27(31-26)23-13-7-12-22(18-23)19-8-3-1-4-9-19/h1-18H |
Clé InChI |
JBMICMZSCBZLIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)













